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molecular formula C12H16O3 B8343566 5-(Methoxymethoxy)-4-methyl-chromane

5-(Methoxymethoxy)-4-methyl-chromane

Cat. No. B8343566
M. Wt: 208.25 g/mol
InChI Key: PIYXXJXPHYGNCR-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

In a 50 mL round-bottomed flask 2-(3-hydroxy-1-methyl-propyl)-3-(methoxymethoxy)phenol (56.3 mg, 0.249 mmol) was dissolved in Tetrahydrofuran (THF) to give a colourless solution. Triphenylphosphine (59.4 mg, 0.226 mmol) was added and the reaction mixture was stirred until complete solubilization of triphenylphosphine. DIAD (45.8 mg, 0.226 mmol) was added and the reaction mixture was stirred. Additional Triphenylphosphine (59.4 mg, 0.226 mmol) and DIAD (45.8 mg, 0.226 mmol) were added. The reaction mixture evaporated in vacuo and the residue was purified by flash chromatography (Biotage SP1) on silica gel using a 10 g SNAP silica cartridge as column and cyclohexane/ethyl acetate 10:1 as eluents affording the title compound (50.3 mg) as colorless oil.
Name
2-(3-hydroxy-1-methyl-propyl)-3-(methoxymethoxy)phenol
Quantity
56.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
59.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
45.8 mg
Type
reactant
Reaction Step Four
Quantity
59.4 mg
Type
reactant
Reaction Step Five
Name
Quantity
45.8 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH:4]([C:6]1[C:11]([O:12][CH2:13][O:14][CH3:15])=[CH:10][CH:9]=[CH:8][C:7]=1[OH:16])[CH3:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>O1CCCC1>[CH3:15][O:14][CH2:13][O:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:6]=1[CH:4]([CH3:5])[CH2:3][CH2:2][O:16]2

Inputs

Step One
Name
2-(3-hydroxy-1-methyl-propyl)-3-(methoxymethoxy)phenol
Quantity
56.3 mg
Type
reactant
Smiles
OCCC(C)C1=C(C=CC=C1OCOC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
59.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
45.8 mg
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Five
Name
Quantity
59.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
45.8 mg
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless solution
CUSTOM
Type
CUSTOM
Details
The reaction mixture evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (Biotage SP1) on silica gel using a 10 g SNAP silica cartridge as column and cyclohexane/ethyl acetate 10:1 as eluents

Outcomes

Product
Name
Type
product
Smiles
COCOC1=C2C(CCOC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 mg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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